6-Hydroxyhexan-2-one

Catalog No.
S1907117
CAS No.
21856-89-3
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxyhexan-2-one

CAS Number

21856-89-3

Product Name

6-Hydroxyhexan-2-one

IUPAC Name

6-hydroxyhexan-2-one

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-6(8)4-2-3-5-7/h7H,2-5H2,1H3

InChI Key

UALYCKSVHDYQRP-UHFFFAOYSA-N

SMILES

CC(=O)CCCCO

Canonical SMILES

CC(=O)CCCCO

6-Hydroxyhexan-2-one, with the chemical formula C₆H₁₂O₂, is an organic compound characterized by its hydroxyl and ketone functional groups. It consists of six carbon atoms, twelve hydrogen atoms, and two oxygen atoms, resulting in a molecular weight of approximately 116.16 g/mol. The compound features a hydroxyl group (-OH) at the sixth position and a ketone group (C=O) at the second position of the hexane chain. Its structural formula can be represented as follows:

text
CH3 |CH3-CH-CO-CH2-CH2-CH3 | OH

This arrangement gives 6-Hydroxyhexan-2-one unique properties that influence its reactivity and biological activity.

Typical of compounds containing hydroxyl and ketone groups. Some notable reactions include:

  • Protonation Reactions: The compound can undergo protonation at either the hydroxyl or the carbonyl oxygen, affecting its reactivity in nucleophilic attacks.
  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, potentially leading to further reactions depending on the conditions.
  • Condensation Reactions: It can react with aldehydes or other carbonyl compounds to form larger molecules through condensation processes.

These reactions are crucial for synthesizing derivatives and exploring its potential applications in organic chemistry.

Research indicates that 6-Hydroxyhexan-2-one exhibits various biological activities. In particular:

  • Antimicrobial Properties: Studies have shown that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for use in pharmaceuticals or preservatives.
  • Irritation Potential: The compound has been noted to cause skin and eye irritation, highlighting the need for caution during handling and application .

These biological properties suggest potential applications in medicinal chemistry and materials science.

Several methods can be employed to synthesize 6-Hydroxyhexan-2-one:

  • Reduction of 6-Acetylhexan-2-one: This method involves reducing the corresponding ketone using reducing agents such as lithium aluminum hydride to yield 6-Hydroxyhexan-2-one.
  • Hydrolysis of Esters: The compound can also be synthesized by hydrolyzing esters derived from hexanoic acid under acidic or basic conditions.
  • Biotransformation: Microbial fermentation processes may also yield this compound from simpler substrates, showcasing its potential in green chemistry applications.

These synthesis methods provide flexibility depending on desired purity and yield.

6-Hydroxyhexan-2-one finds applications across various fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it may be used in drug formulations or as a preservative.
  • Flavoring Agents: Its chemical structure allows it to be explored as a flavoring agent in food products.
  • Chemical Intermediates: It serves as an intermediate in synthesizing other organic compounds, particularly those containing hydroxyl or ketone functionalities.

These applications underscore its versatility in industrial and research settings.

Several compounds share structural similarities with 6-Hydroxyhexan-2-one. Here are some notable examples:

CompoundStructureUnique Features
2-HexanoneC₆H₁₂OSimple ketone without hydroxyl functionality
4-Hydroxyhexan-2-oneC₆H₁₂O₃Contains an additional hydroxyl group
HexanediolC₆H₁₄O₂Dihydric alcohol with two hydroxyl groups

The uniqueness of 6-Hydroxyhexan-2-one lies in its specific positioning of functional groups that confer distinct reactivity and biological activity compared to these similar compounds.

XLogP3

-0.1

Boiling Point

227.0 °C

Other CAS

21856-89-3

Wikipedia

6-Hydroxyhexan-2-one

Dates

Modify: 2023-08-16

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